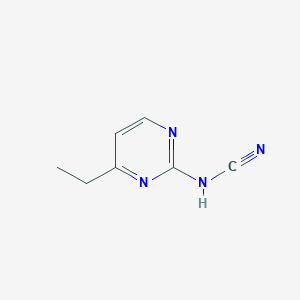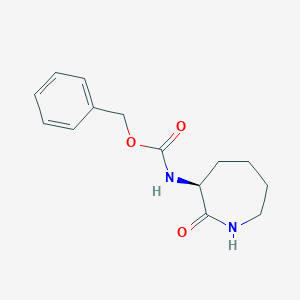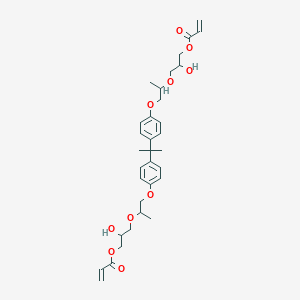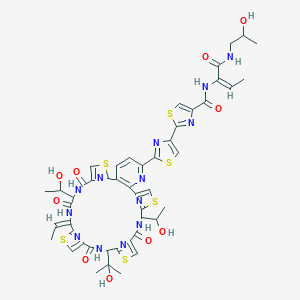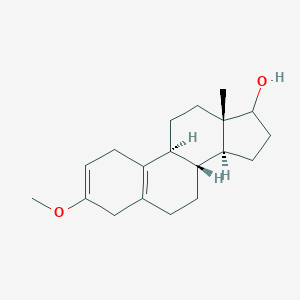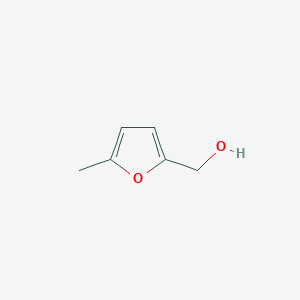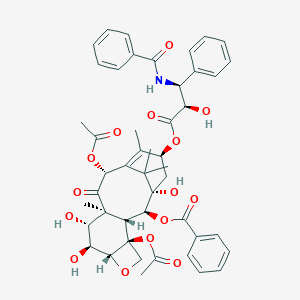
6alpha-Hydroxypaclitaxel
Overview
Description
Synthesis Analysis
The synthesis of 6alpha-Hydroxypaclitaxel is achieved through the epimerization of 6alpha-hydroxy-7-epipaclitaxel, which is prepared from paclitaxel. Various conditions for epimerization were investigated, with optimal results using DBU in xylenes, yielding 80-88% based on unrecovered starting material and minor products like 4-deacetyl analogs (Yuan & Kingston, 1998).
Molecular Structure Analysis
The molecular structure of 6alpha-Hydroxypaclitaxel has been characterized using various analytical techniques. For instance, ion mobility mass spectrometry and tandem mass spectrometry have been employed for the structural characterization of paclitaxel and its metabolites, including 6alpha-Hydroxypaclitaxel (Lee et al., 2016).
Chemical Reactions and Properties
Various studies have explored the chemical reactions and properties of 6alpha-Hydroxypaclitaxel, particularly its formation as a metabolite through human liver metabolism involving cytochrome P450 enzymes. This process results in multiple metabolites, including 6alpha-Hydroxypaclitaxel, indicating significant biochemical interactions and transformations (Bun et al., 2003).
Physical Properties Analysis
The physical properties of 6alpha-Hydroxypaclitaxel, such as size, distribution, and surface morphology, can be determined using techniques like high-performance liquid chromatography (HPLC), laser light scattering, and scanning electron microscopy (Feng & Huang, 2001).
Chemical Properties Analysis
The chemical properties of 6alpha-Hydroxypaclitaxel, particularly its interaction with other chemical substances, have been a subject of interest. For example, its formation can be influenced by various compounds, including antineoplastics and antifungal drugs, through competitive and noncompetitive mechanisms (Bun et al., 2003). Additionally, the effects of emulsifiers on its controlled release from nanospheres of biodegradable polymers have been studied (Feng & Huang, 2001).
Scientific Research Applications
Oncology
Paclitaxel, the parent compound of 6alpha-Hydroxypaclitaxel, is used alone or in multidrug regimens for the therapy of several solid tumours, such as breast, lung, head and neck, and ovarian cancer . The global paclitaxel market was valued at US $4.51 billion in 2021 and is expected to reach over US $11.16 billion by 2030 .
Pharmacokinetics
A new high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) method has been developed for the determination of paclitaxel and its main metabolite, 6alpha-Hydroxypaclitaxel, in patients’ plasma . This method is applicable to all paclitaxel dosages used in clinical routine . The developed method used a small volume of plasma sample and is based on quick protein precipitation . The chromatographic separation of the analytes was achieved with a SunFire ™ C18 column (3.5 μM, 92 Å, 2,1 x 150 mm); the mobile phases were 0.1% formic acid/bidistilled water and 0.1% formic acid/acetonitrile . The electrospray ionization source worked in positive ion mode and the mass spectrometer operated in selected reaction monitoring mode . The calibration curves resulted linear (R 2 ≥0.9948) over the concentration ranges (1–10000 ng/mL for paclitaxel and 1–1000 ng/mL for 6alpha-Hydroxypaclitaxel) and were characterized by a good accuracy and precision .
Clinical Pharmacokinetic Study
A new high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) method has been developed for the determination of paclitaxel and 6alpha-Hydroxypaclitaxel in human plasma . This method was applied in a clinical pharmacokinetic study . The method was successfully validated according to the FDA-EMA guidelines on bioanalytical method validation .
Targeted Delivery for Cancer Therapy
Recent advances in nanomedicine have extended the use of paclitaxel, the parent compound of 6alpha-Hydroxypaclitaxel, in the efficient management of cancer . The state of the art of nanoformulations of paclitaxel for its use against cancer are discussed . The properties and applications of paclitaxel nanomedicine are highlighted and several types of paclitaxel nanomedicine systems are discussed .
Pharmaceuticals Applications
6alpha-Hydroxypaclitaxel is intended for Pharmaceuticals applications .
Clinical Pharmacokinetic Study
A new high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) method for the determination of paclitaxel and 6alpha-Hydroxypaclitaxel in human plasma was developed . This method was applied in a clinical pharmacokinetic study . The method was successfully validated according to the FDA-EMA guidelines on bioanalytical method validation .
Safety And Hazards
6alpha-Hydroxypaclitaxel is a primary human metabolite of Paclitaxel . It is thought to function by attaching to tubulin and preventing the formation of microtubules, ultimately causing cell cycle interruption and cell death . Paclitaxel, from which 6alpha-Hydroxypaclitaxel is derived, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child .
Future Directions
A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6alpha-hydroxypaclitaxel in human plasma has been developed and validated . This could pave the way for more accurate and efficient pharmacokinetic studies involving 6alpha-Hydroxypaclitaxel in the future.
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCWHEDPSFRTDA-FJMWQILYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha-Hydroxypaclitaxel | |
CAS RN |
153212-75-0 | |
| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153212-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxytaxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153212750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-bis(acetyloxy)-1,8,9-trihydroxy-15-{[(2R,3S)-2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6.ALPHA.-HYDROXYPACLITAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P97L07N47V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)
